An In-depth Technical Guide to Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5)
An In-depth Technical Guide to Methyl 5-bromo-2-morpholinobenzoate (CAS: 1131587-79-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Overview and Significance
Methyl 5-bromo-2-morpholinobenzoate is a substituted aromatic compound featuring a central benzoic acid methyl ester core. The key functional groups, a bromine atom at the 5-position and a morpholine ring at the 2-position, make it a versatile building block in organic synthesis.
The true significance of this molecule lies in its potential as a precursor for the synthesis of biologically active compounds. The 2-morpholinobenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry. Research has shown that derivatives of this scaffold can act as potent inhibitors of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in the dysregulation of choline phospholipid metabolism in various cancers[1]. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in the pursuit of novel drug candidates.
Physicochemical and Safety Properties
The following table summarizes the known physicochemical properties and safety information for Methyl 5-bromo-2-morpholinobenzoate, compiled from reliable chemical supplier data[2].
| Property | Value | Source |
| CAS Number | 1131587-79-5 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [2] |
| Molecular Weight | 300.15 g/mol | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, sealed in a dry, well-ventilated area | [2] |
| InChI Key | DBJNZTNIRZHOJQ-UHFFFAOYSA-N | [2] |
| Synonyms | Methyl 5-bromo-2-(4-morpholinyl)benzoate | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [2] |
| Signal Word | Warning |
Proposed Synthesis Protocol: An Ullmann Condensation Approach
While a specific published protocol for the synthesis of Methyl 5-bromo-2-morpholinobenzoate is not available, a robust and logical approach is the Ullmann condensation. This copper-catalyzed reaction is a well-established method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl amines from aryl halides and amines. The proposed synthesis involves the coupling of methyl 2,5-dibromobenzoate with morpholine.
Causality Behind Experimental Choices:
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Starting Materials: Methyl 2,5-dibromobenzoate is a logical precursor. The bromine at the 2-position is more activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent ester group, favoring selective reaction with morpholine at this position.
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Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is a classic catalyst for Ullmann condensations. The addition of a ligand, like L-proline or a phenanthroline derivative, can often accelerate the reaction and allow for milder reaction conditions by increasing the solubility and reactivity of the copper catalyst.
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Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the morpholine, generating the nucleophilic amide, and to neutralize the hydrobromic acid byproduct formed during the reaction.
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Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.
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Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate. A temperature range of 100-150°C is a logical starting point for optimization.
Experimental Workflow Diagram:
Caption: Proposed workflow for the synthesis of Methyl 5-bromo-2-morpholinobenzoate.
Step-by-Step Methodology (Self-Validating System):
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,5-dibromobenzoate (1.0 eq), morpholine (1.2-1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq). Add a suitable volume of anhydrous DMF to dissolve the reactants.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl 2,5-dibromobenzoate spot. A co-spot of the starting material with the reaction mixture is recommended for accurate comparison.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 5-bromo-2-morpholinobenzoate.
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Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The results should be compared against the expected spectral characteristics outlined in the following section.
Expected Spectral Characteristics
As experimental spectra for Methyl 5-bromo-2-morpholinobenzoate are not publicly available, this section provides predicted data based on the analysis of its chemical structure and spectral data of analogous compounds. This information serves as a benchmark for researchers to verify their synthetic outcomes.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (3H): The three protons on the aromatic ring will appear as distinct signals. The proton at C6 (ortho to the ester) will likely be a doublet. The proton at C4 (between the bromo and ester groups) will likely be a doublet of doublets. The proton at C3 will likely be a doublet.
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Morpholine Protons (8H): The eight protons of the morpholine ring will appear as two distinct multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will be deshielded compared to the protons adjacent to the oxygen. They will likely appear as triplets or complex multiplets due to coupling with each other.
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Methyl Ester Protons (3H): A sharp singlet integrating to 3 protons will be observed for the methyl group of the ester, typically in the range of 3.8-3.9 ppm.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon (1C): A signal for the ester carbonyl carbon will be observed in the range of 165-170 ppm.
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Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (approx. 110-160 ppm). The carbon attached to the morpholine nitrogen will be significantly deshielded. The carbon attached to the bromine will also show a characteristic chemical shift.
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Morpholine Carbons (4C): Two signals are expected for the four carbons of the morpholine ring. The two carbons adjacent to the nitrogen will be in a different chemical environment than the two carbons adjacent to the oxygen.
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Methyl Ester Carbon (1C): A signal for the methyl carbon of the ester will appear in the range of 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl stretch.
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C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester and the morpholine ether linkage.
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C-N Stretch: A stretching vibration for the C-N bond of the morpholine group, typically in the 1100-1250 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the morpholine and methyl groups.
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C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted):
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (300.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at m/z [M]+ and [M+2]+, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Reactivity and Applications in Drug Discovery
Methyl 5-bromo-2-morpholinobenzoate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity is primarily centered around the bromine atom on the aromatic ring.
Signaling Pathway and Potential Therapeutic Target:
The 2-morpholinobenzoic acid scaffold, which can be accessed from Methyl 5-bromo-2-morpholinobenzoate, has been identified as a promising starting point for the development of inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3]. PC-PLC is an enzyme that plays a crucial role in cell signaling and membrane turnover. Its overexpression and dysregulation are associated with various types of cancer, making it an attractive target for anticancer drug development. By inhibiting PC-PLC, it is possible to disrupt the signaling pathways that promote cancer cell proliferation and survival.
Caption: Role of PC-PLC in cancer and its inhibition by 2-morpholinobenzoic acid derivatives.
Use as a Synthetic Intermediate:
The bromine atom at the 5-position of Methyl 5-bromo-2-morpholinobenzoate serves as a key functional group for further molecular elaboration through various cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These reactions enable the synthesis of a diverse library of 2-morpholinobenzoic acid derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, providing further avenues for chemical modification.
Conclusion
Methyl 5-bromo-2-morpholinobenzoate is a strategically important building block for the synthesis of potential therapeutic agents, particularly those targeting the PC-PLC signaling pathway in cancer. While a detailed experimental protocol for its synthesis and full spectral characterization is not yet prominent in the scientific literature, this guide provides a robust, scientifically-grounded framework for its preparation via an Ullmann condensation. The predicted spectral data herein offers a valuable tool for researchers to validate their synthetic efforts. The versatile reactivity of this compound opens up numerous possibilities for the creation of novel and complex molecules for drug discovery and development.
References
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
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Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5. MilliporeSigma. [Link]
Sources
- 1. Methyl 5-bromo-2-morpholinobenzoate | 1131587-79-5 [sigmaaldrich.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
